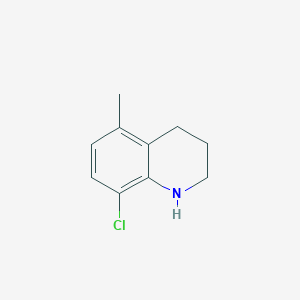
8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds containing a benzene ring fused to a piperidine ring. These compounds are of interest due to their potential applications in medicinal chemistry as building blocks for drug synthesis.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been explored in various studies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a close relative to the compound of interest, has been achieved through two different procedures. The first method involves directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. The second, more advantageous method, uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction. The resulting tetrahydro derivative is then oxidized to form the key intermediate, 8-chloro-3,4-dihydroisoquinoline. This intermediate can be further transformed into various 8-aryl-3,4-dihydroisoquinolines and subsequently into 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines through reactions with alkyl or aryllithiums .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further substituted at various positions to yield a wide range of derivatives. The stereochemistry of these compounds is an important aspect, as it can significantly influence their biological activity. For example, the synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines has been reported, with the steric structures of the diastereomers determined by NMR spectroscopy . Although the specific molecular structure analysis of this compound is not provided, these studies highlight the importance of stereochemistry in the synthesis and characterization of tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents on the tetrahydroisoquinoline core. The key intermediate, 8-chloro-3,4-dihydroisoquinoline, can participate in Suzuki reactions to yield various arylated products. These products can then undergo further reactions with alkyl or aryllithium reagents to introduce additional substituents at the 1-position of the tetrahydroisoquinoline ring . The ability to perform such transformations allows for the generation of a diverse array of compounds for potential drug discovery efforts.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of tetrahydroisoquinoline derivatives generally include moderate to high solubility in organic solvents, stability under various conditions, and the potential to exhibit different pharmacokinetic and pharmacodynamic profiles based on their molecular structure. The presence of a chlorine atom and a methyl group on the tetrahydroisoquinoline core would likely influence the compound's lipophilicity, reactivity, and potential interactions with biological targets.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Drug Discovery
8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline is part of the broader class of tetrahydroisoquinoline compounds, recognized for their versatile therapeutic potential. These compounds, initially associated with neurotoxicity, have gained attention for their preventive role against Parkinsonism in mammals and their anticancer properties. The FDA approval of trabectedin, a derivative within this class, for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery. The therapeutic applications extend beyond cancer treatment, encompassing malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing the broad spectrum of potential drug discovery avenues for derivatives like this compound. The research indicates a promising future for these derivatives in treating infectious diseases such as tuberculosis, HIV, and leishmaniasis, with their unique mechanisms of action offering novel drug development pathways (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant Properties
The neuroprotective, antiaddictive, and antidepressant properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound closely related to this compound, underscore the potential for therapeutic applications in neurodegenerative diseases and mental health disorders. These properties may be attributed to MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, suggesting a complex mechanism underlying its effect on the central nervous system. The compound demonstrates significant potential in animal models for depression and addiction, indicating its promise as a novel class of drugs for treating these conditions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antimalarial and Anti-infective Applications
Compounds structurally related to this compound, such as chloroquine and its derivatives, have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant strains of Plasmodium falciparum, research into novel compounds and compositions based on the chloroquine scaffold continues, driven by the drug's low cost, tolerability, and interesting biochemical properties. The exploration of chloroquine and its derivatives for repurposing in the management of various infectious and noninfectious diseases reflects an ongoing effort to maximize the therapeutic value of this class of compounds, potentially including this compound derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).
Mecanismo De Acción
Target of Action
Tetrahydroquinolines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Tetrahydroquinolines are known to exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroquinolines are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline . These factors could include pH, temperature, and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHYBTVSQFHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

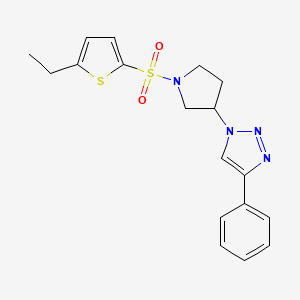
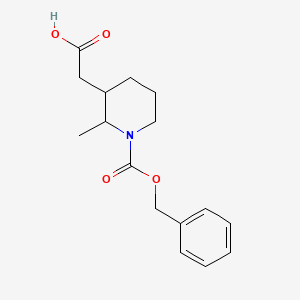
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)
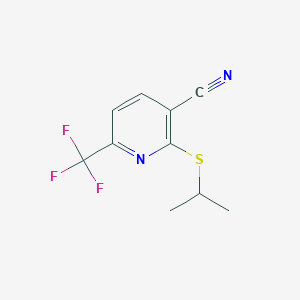
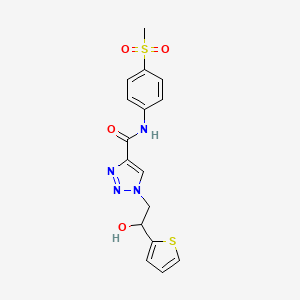
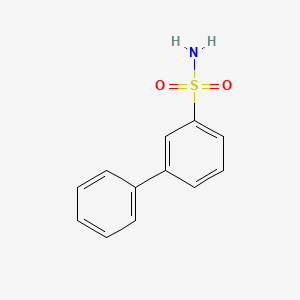
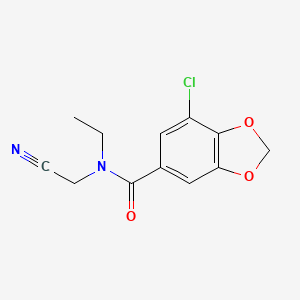





![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)